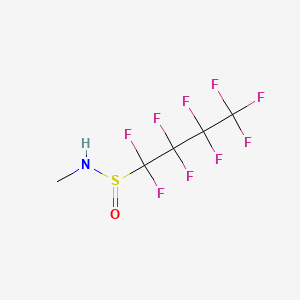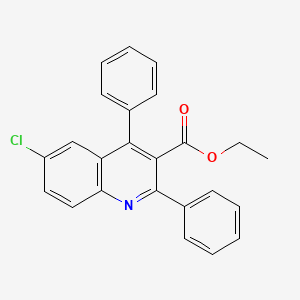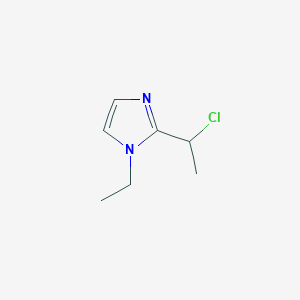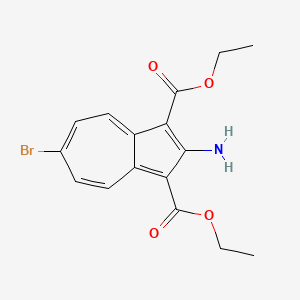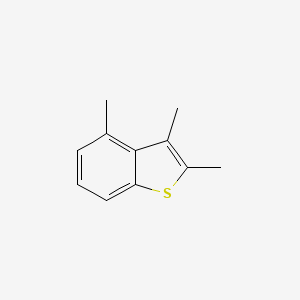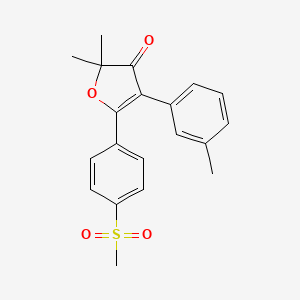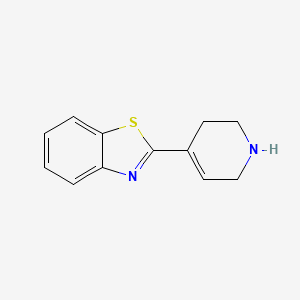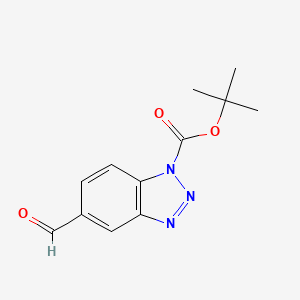![molecular formula C12H10N6O B13967152 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline CAS No. 943313-32-4](/img/structure/B13967152.png)
4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline is a compound that features a triazole ring and a pyrimidine ring connected via an ether linkage to an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled using a suitable linker, such as an ether linkage, under basic conditions.
Attachment of the Aniline Moiety: Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反应分析
Types of Reactions
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3-Nitro-1H-1,2,4-triazol-1-yl derivatives
Uniqueness
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline is unique due to its combined triazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
CAS 编号 |
943313-32-4 |
|---|---|
分子式 |
C12H10N6O |
分子量 |
254.25 g/mol |
IUPAC 名称 |
4-[2-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-9-1-3-10(4-2-9)19-11-5-6-15-12(17-11)18-8-14-7-16-18/h1-8H,13H2 |
InChI 键 |
NHIOQVIEQSGHKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


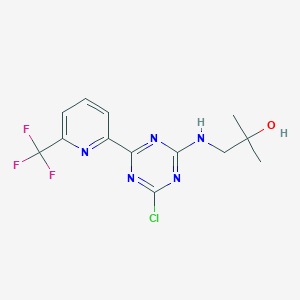
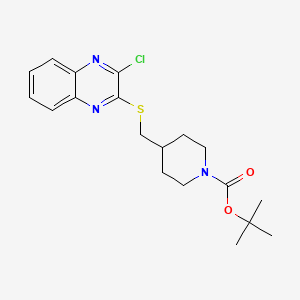
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
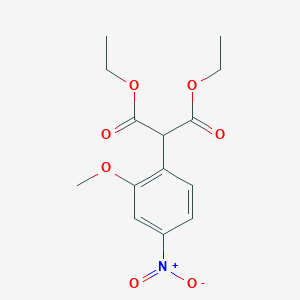

![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
